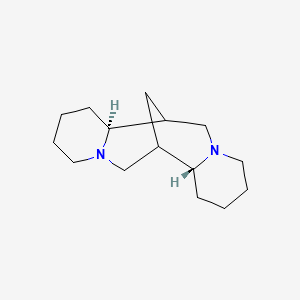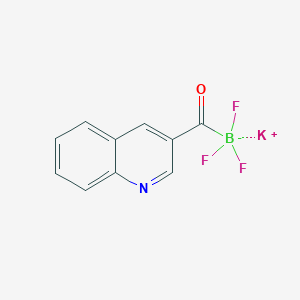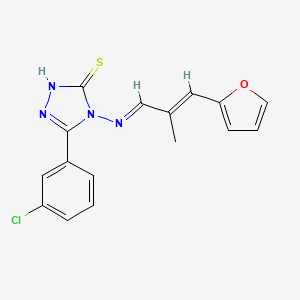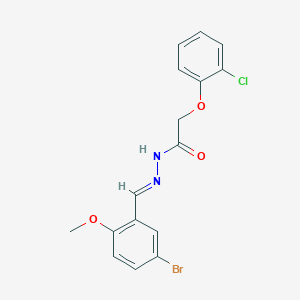
6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phosphogluconic acid tri(cyclohexylammonium) salt, Grade V, is a chemical compound with the molecular formula C24H52N3O10P and a molecular weight of 573.66 g/mol . This compound is a derivative of 6-phosphogluconic acid, which is an intermediate in the pentose phosphate pathway, a crucial metabolic pathway in cells. The tri(cyclohexylammonium) salt form enhances its stability and solubility, making it suitable for various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phosphogluconic acid tri(cyclohexylammonium) salt typically involves the reaction of 6-phosphogluconic acid with cyclohexylamine. The process can be summarized as follows:
Starting Material: 6-Phosphogluconic acid.
Reagent: Cyclohexylamine.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled pH to ensure the formation of the tri(cyclohexylammonium) salt. The mixture is stirred at room temperature until the reaction is complete.
Purification: The product is purified by crystallization or other suitable methods to obtain the desired grade of purity.
Industrial Production Methods: In an industrial setting, the production of 6-Phosphogluconic acid tri(cyclohexylammonium) salt follows similar principles but on a larger scale. The process involves:
Batch or Continuous Reactors: To handle large volumes.
Automated pH Control: To maintain optimal reaction conditions.
Advanced Purification Techniques: Such as chromatography or recrystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Phosphogluconic acid tri(cyclohexylammonium) salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Under specific conditions, it can be reduced to simpler compounds.
Substitution: The cyclohexylammonium groups can be substituted with other amines or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various amines or nucleophiles under controlled pH and temperature conditions.
Major Products:
Oxidation Products: Include various oxidized forms of 6-phosphogluconic acid.
Reduction Products: Simpler sugar phosphates or alcohol derivatives.
Substitution Products: Different amine salts or functionalized derivatives.
Aplicaciones Científicas De Investigación
6-Phosphogluconic acid tri(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry:
Analytical Chemistry: Used as a standard or reagent in various assays.
Synthetic Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology:
Metabolic Studies: As a key intermediate in the pentose phosphate pathway, it is used to study cellular metabolism.
Enzyme Assays: To investigate the activity of enzymes involved in the pentose phosphate pathway.
Medicine:
Drug Development: As a potential lead compound or intermediate in the synthesis of pharmaceuticals.
Diagnostic Tools: In the development of assays for metabolic disorders.
Industry:
Biotechnology: Used in the production of biochemicals and biofuels.
Food Industry: As a potential additive or preservative due to its biochemical properties.
Mecanismo De Acción
The mechanism of action of 6-Phosphogluconic acid tri(cyclohexylammonium) salt involves its role in the pentose phosphate pathway. This pathway is crucial for:
NADPH Production: Essential for reductive biosynthesis and antioxidant defense.
Ribose-5-Phosphate Production: Necessary for nucleotide synthesis.
Molecular Targets and Pathways:
Enzymes: Such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase.
Pathways: Involved in cellular redox balance and biosynthesis.
Comparación Con Compuestos Similares
6-Phosphogluconic Acid Sodium Salt: Another salt form with different solubility and stability properties.
D-Gluconate 6-Phosphate: A related compound with similar biochemical roles.
Uniqueness:
Stability: The tri(cyclohexylammonium) salt form offers enhanced stability compared to other salts.
Solubility: Improved solubility in various solvents, making it more versatile for different applications.
Propiedades
Fórmula molecular |
C15H26N2 |
|---|---|
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
(2R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12?,13?,14-,15+ |
Clave InChI |
SLRCCWJSBJZJBV-ZMYVRHLSSA-N |
SMILES isomérico |
C1CCN2CC3CC([C@H]2C1)CN4[C@H]3CCCC4 |
SMILES canónico |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)
![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)




